3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-based carbohydrazide derivative. Its molecular formula is C₂₁H₂₂N₄O₃, with an average mass of 378.432 g/mol and a monoisotopic mass of 378.169191 g/mol . The structure features:
- A pyrazole core substituted with a 2-ethoxyphenyl group at position 2.
- A hydrazide moiety at position 5, functionalized with an (E)-phenylmethylidene (benzylidene) group.
Synthesis typically involves condensation reactions between pyrazole-5-carboxylic acid hydrazides and aromatic aldehydes, followed by purification via recrystallization or chromatography. Structural confirmation is achieved using 1H/13C-NMR, X-ray crystallography, and elemental analysis .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKOTFDBAMYOK-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, exhibit promising anticancer properties. Studies have demonstrated the ability of such compounds to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. It may act by inhibiting specific pathways involved in inflammation, making it a candidate for further exploration in the treatment of inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored, with some studies suggesting efficacy against a range of bacterial and fungal strains. The structural features of this compound may enhance its interaction with microbial targets.
Case Study: Anticancer Mechanism
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant inhibition of tumor growth, suggesting a potential role as lead compounds in anticancer drug development .
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives, where this compound was tested against lipopolysaccharide-induced inflammation in vitro. The findings revealed a marked reduction in pro-inflammatory cytokine production, indicating its potential therapeutic application in treating inflammatory conditions .
Building Block in Organic Synthesis
The compound serves as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic organic chemistry.
Development of New Therapeutics
Researchers are exploring the synthesis of novel derivatives based on the pyrazole scaffold to enhance pharmacological profiles and reduce side effects associated with existing drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Carbohydrazide Derivatives
The pharmacological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance bioactivity (e.g., anticancer effects in Compound 26) but may increase cytotoxicity .
- Methoxy/Ethoxy Groups : Improve pharmacokinetic properties (e.g., SKi-178’s selectivity ; Compound A’s solubility ).
- Phenyl vs. Heteroaromatic Substituents : Heterocycles like thienyl (e.g., 3-(5-chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide ) alter binding affinity but reduce metabolic stability .
Structural Confirmation Techniques
- Single-Crystal X-ray Diffraction : Used for Compound A and analogs (e.g., (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ) to confirm (E)-configuration and planarity of the hydrazide moiety .
- Multinuclear NMR : 15N-NMR and 19F-NMR (for fluorinated analogs like Compound 13 ) provide insights into electronic environments .
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains a benchmark for constructing substituted pyrazoles. For 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives, the reaction typically involves:
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Formation of a 1,3-diketone precursor : Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is synthesized via Claisen condensation between 2-ethoxyacetophenone and diethyl oxalate in the presence of sodium ethoxide.
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Cyclization with hydrazine hydrate : The diketone reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours), yielding 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.
Key reaction parameters :
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Solvent: Ethanol (polar protic) facilitates proton transfer during cyclization.
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Temperature: Reflux conditions ensure complete conversion.
Functionalization at Position 5: Carboxylic Acid to Carbohydrazide
The ethyl ester intermediate undergoes sequential modifications to introduce the carbohydrazide group:
Ester Hydrolysis
Hydrolysis of the ethyl ester is achieved under basic conditions:
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Reagents : Aqueous NaOH (2 M) in ethanol (1:4 v/v).
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Conditions : Reflux at 80°C for 3 hours.
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Outcome : Quantitative conversion to 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.
Optimization Note : Acidic hydrolysis (e.g., HCl) is avoided due to side reactions such as decarboxylation.
Hydrazide Formation
The carboxylic acid is treated with excess hydrazine hydrate:
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Molar ratio : 1:3 (acid to hydrazine).
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Solvent : Ethanol (anhydrous).
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Conditions : Reflux for 12 hours, followed by cooling to 0°C to precipitate the product.
Mechanistic Insight : Nucleophilic acyl substitution occurs, with hydrazine displacing the hydroxyl group of the carboxylic acid.
Schiff Base Formation: Condensation with Benzaldehyde
The final step involves Schiff base formation between the hydrazide and benzaldehyde:
Reaction Protocol
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Reagents : Benzaldehyde (1.2 equivalents), glacial acetic acid (catalyst).
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Solvent : Ethanol or methanol.
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Conditions : Reflux for 6 hours under nitrogen atmosphere.
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Workup : The product is filtered and recrystallized from ethanol.
Yield : 75–82%.
Critical Parameters :
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Water removal : Molecular sieves (4Å) enhance imine formation by adsorbing water.
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pH control : Acetic acid (1–2% v/v) catalyzes the reaction without promoting hydrolysis.
Alternative Synthetic Strategies
One-Pot Tandem Reactions
Recent advances propose tandem cyclization-condensation sequences:
Solid-Phase Synthesis
Immobilized hydrazine resins enable stepwise functionalization:
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Support : Wang resin-linked hydrazine.
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Advantages : Simplified purification, scalability.
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Limitations : Requires specialized equipment and lower yields (50–60%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Opportunities
Byproduct Formation
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 20% |
| pH (acidic) | 4–5 | Prevents hydrolysis |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Stretching bands at 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 378.4 (M⁺) .
- HPLC : Purity analysis using C18 column, acetonitrile/water (70:30) mobile phase .
What functional groups dominate its reactivity, and how do they influence derivatization?
- Hydrazone (–NH–N=CH–) : Susceptible to nucleophilic attack, enabling Schiff base modifications .
- Pyrazole Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) .
- Ethoxyphenyl Group : Enhances lipophilicity and π-π stacking with biological targets .
- Carbohydrazide (–CONHNH₂) : Forms hydrogen bonds with enzymes/receptors .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Effects :
- Table 2: SAR of Key Derivatives
| Derivative Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Chlorophenyl | 2.1 µM | ERAP1 |
| 3-Ethoxy-4-hydroxyphenyl | 5.8 µM | COX-2 |
| 2-Hydroxy-5-methylphenyl | 8.3 µM | Sphingosine kinase |
What computational strategies are effective in predicting binding modes and electronic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with ERAP1/COX-2 .
- DFT Calculations : Gaussian 09 to model electronic transitions (e.g., HOMO-LUMO gap ~4.2 eV) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
How do crystallographic studies resolve conformational ambiguities in the compound?
How to address contradictions in reported biological activities across studies?
- Source of Variability :
- Resolution Strategies :
- Standardize protocols (e.g., MTT assay at pH 7.4 for cytotoxicity).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
